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molecular formula C4H4O4S B1148682 5-Oxo-1,3-oxathiolane-2-carboxylic acid CAS No. 138760-34-6

5-Oxo-1,3-oxathiolane-2-carboxylic acid

Cat. No. B1148682
M. Wt: 148.13716
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05693787

Procedure details

Toluene (700 mL), mercaptoacetic acid (38 mL, 50.03 g, 0.543 mol), and p-toluenesulfonic acid (1.0 g) were added to a solution of glyoxylic acid monohydrate (50.0 g, 0.543 mol) in 200 mL of THF in a 2 L round bottom flask equipped with a Dean-Stark trap and condenser. The resultant reaction mixture was refluxed for 3 hours until 24.0 mL of H2O was azeotropically removed. The reaction mixture was cooled, followed by removal of solvent under reduced pressure to yield an off-white solid. This material was purified by recrystallization (hexanes-EtOAc) to give 60.0 g of the product as a crystalline white solid: m.p. 140°-143° C.; 1H NMR (DMSO) δ 3.84 (q, 2H, JAB=16.7 Hz), 6.00 (s, 1H).
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[SH:8][CH2:9][C:10]([OH:12])=[O:11].O.[C:14]([OH:18])(=[O:17])[CH:15]=O.O>C1COCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:18]1[C:14](=[O:17])[CH2:15][S:8][CH:9]1[C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
700 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
38 mL
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap and condenser
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
was azeotropically removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
followed by removal of solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid
CUSTOM
Type
CUSTOM
Details
This material was purified by recrystallization (hexanes-EtOAc)

Outcomes

Product
Name
Type
product
Smiles
O1C(SCC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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